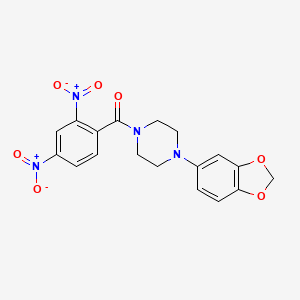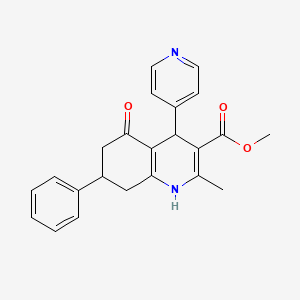![molecular formula C16H25N3O2 B5152562 tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate](/img/structure/B5152562.png)
tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [1-(3-pyridinylmethyl)-4-piperidinyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.
科学的研究の応用
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to be a potent inhibitor of BTK, a protein kinase that plays a crucial role in the development and progression of various diseases. TAK-659 has shown promising results in the treatment of cancer, autoimmune disorders, and inflammatory diseases.
作用機序
TAK-659 inhibits BTK by binding to its active site, thereby blocking its activity. BTK is involved in the signaling pathway of B cells, which play a crucial role in the immune system. Inhibition of BTK leads to the suppression of B cell activation, proliferation, and differentiation. This, in turn, leads to the suppression of the immune response, which is beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and physiological effects:
TAK-659 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activation of B cells, which leads to the suppression of the immune response. TAK-659 has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to their death. Additionally, TAK-659 has been found to reduce the production of inflammatory cytokines, which are involved in the development and progression of inflammatory diseases.
実験室実験の利点と制限
TAK-659 has several advantages for lab experiments. It is a potent inhibitor of BTK and has shown promising results in the treatment of various diseases. TAK-659 is also relatively easy to synthesize and purify, making it readily available for lab experiments. However, TAK-659 has some limitations for lab experiments. It has a short half-life, which makes it difficult to maintain its concentration in vitro. Additionally, TAK-659 has poor solubility in water, which limits its use in aqueous solutions.
将来の方向性
There are several future directions for the research on TAK-659. One direction is to study the efficacy of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to study the pharmacokinetics and pharmacodynamics of TAK-659 to optimize its dosing and administration. Additionally, future research could focus on the development of TAK-659 analogs with improved solubility and pharmacokinetic properties. Finally, further studies could be conducted to explore the potential therapeutic applications of TAK-659 in other diseases.
合成法
The synthesis of TAK-659 involves the reaction of tert-butyl carbamate with 3-pyridinylmethylamine and 4-piperidone. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as DMF (N,N-dimethylformamide). The reaction is then followed by purification using column chromatography to obtain the pure compound.
特性
IUPAC Name |
tert-butyl N-[1-(pyridin-3-ylmethyl)piperidin-4-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)18-14-6-9-19(10-7-14)12-13-5-4-8-17-11-13/h4-5,8,11,14H,6-7,9-10,12H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FATIUBIUGZJMGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B5152480.png)
![7-benzoyl-3-phenyl-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5152498.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5152501.png)
![3-[(3,4-dimethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5152524.png)
![N,N-dibenzyl-1-(2-chlorophenyl)-1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methanamine](/img/structure/B5152529.png)
![N-dibenzo[b,d]furan-3-yl-2-biphenylcarboxamide](/img/structure/B5152537.png)
![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B5152543.png)
![methyl [2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetate hydrochloride](/img/structure/B5152549.png)

![1-[2-(allyloxy)benzyl]-4-(2-methylphenyl)piperazine](/img/structure/B5152563.png)
![ethyl (2-bromo-4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5152570.png)
![1-benzyl-N-[2-(3-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5152584.png)

![5-{4-[3-(2,6-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5152594.png)